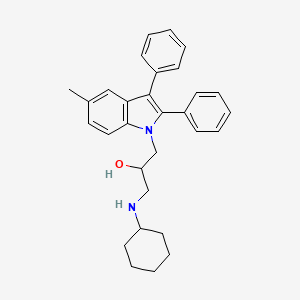

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O/c1-22-17-18-28-27(19-22)29(23-11-5-2-6-12-23)30(24-13-7-3-8-14-24)32(28)21-26(33)20-31-25-15-9-4-10-16-25/h2-3,5-8,11-14,17-19,25-26,31,33H,4,9-10,15-16,20-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUPCYLSLFLHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5CCCCC5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where a cyclohexylamine reacts with an appropriate leaving group on the indole core.

Final Assembly: The final step involves the coupling of the indole derivative with a suitable propanol derivative under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group or the phenyl rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Reduced indole derivatives.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.

Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and related analogs:

Key Observations:

- Lipophilicity: The target compound’s cyclohexylamino group and diphenylindol result in high lipophilicity (XLogP ~4.3), comparable to its tetrahydrocarbazol analog . Piperazine and morpholine substituents reduce lipophilicity due to polar groups .

- Hydrogen Bonding: Morpholine-containing analogs () have higher H-bond acceptors, improving aqueous solubility compared to cyclohexylamino derivatives.

Biological Activity

1-(Cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₉H₂₅N₃

- Molecular Weight : 295.42 g/mol

- Structural Features : The compound features a cyclohexylamino group and an indole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to modulate neuroinflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Modulation of inflammatory responses | |

| Antioxidant | Scavenging free radicals |

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have emerged based on related compounds:

- Microtubule Destabilization : Similar indole derivatives have been shown to destabilize microtubules, which is a common pathway for anticancer agents.

- Reactive Oxygen Species (ROS) Modulation : The compound may reduce ROS levels in cells, thereby protecting against oxidative stress.

- Cytokine Inhibition : It has been suggested that the compound could inhibit pro-inflammatory cytokines like TNF-α.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results indicated significant inhibition of cell growth with IC50 values ranging from 25 µM to 50 µM across different cell lines, suggesting potent anticancer properties.

Study 2: Neuroprotective Effects

In vivo studies demonstrated that administration of the compound in a mouse model of neuroinflammation resulted in reduced levels of pro-inflammatory markers and improved behavioral outcomes in tests for anxiety and depression-like symptoms.

Q & A

Q. What are the key synthetic pathways for 1-(cyclohexylamino)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol, and what challenges arise during multi-step synthesis?

Methodological Answer: The synthesis typically involves:

Indole Core Formation : Alkylation or Friedel-Crafts acylation to introduce substituents (e.g., 5-methyl, 2,3-diphenyl groups) on the indole ring.

Amino Alcohol Backbone Construction : A Mannich reaction or epoxide ring-opening with cyclohexylamine to install the propan-2-ol and cyclohexylamino groups .

Purification : Column chromatography or recrystallization to achieve >95% purity, with challenges in isolating intermediates due to steric hindrance from bulky substituents .

Q. Key Challenges :

- Low yields in indole functionalization due to competing side reactions.

- Racemization at the chiral propan-2-ol center during synthesis .

Q. How is the structural integrity of this compound validated in research settings?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the amino alcohol configuration .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer:

- In Vitro Screening :

- Enzyme Inhibition : Dose-dependent assays against kinases or cytochrome P450 isoforms (e.g., IC determination via fluorometric detection) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC values compared to controls like cisplatin .

- Data Interpretation : Use Hill plots to assess cooperative binding and rule out nonspecific aggregation artifacts .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate low yields in the indole functionalization step?

Methodological Answer:

- Catalytic Optimization : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective phenyl group installation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution on the indole ring .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side-product formation during alkylation .

Validation : Monitor reaction progress via TLC or HPLC-MS, comparing retention times to standards .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Case Study : If NMR suggests axial cyclohexylamine conformation but X-ray shows equatorial, perform:

- Variable-Temperature NMR : Assess conformational flexibility (e.g., coalescence temperature for chair-flipping) .

- DFT Calculations : Compare theoretical NMR shifts (Gaussian 09) with experimental data to validate the dominant conformation .

- Conclusion : Discrepancies often arise from dynamic equilibria in solution vs. static solid-state structures .

Q. What strategies ensure stability during long-term storage for biochemical assays?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at –80°C to prevent oxidation of the propan-2-ol group .

- Buffered Solutions : Use pH 7.4 PBS with 0.01% sodium azide to inhibit microbial growth in aqueous stocks .

- Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolytic byproducts .

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to the ATP pocket of kinases. Key parameters:

- Grid Box : Centered on catalytic lysine (e.g., PDB 1ATP).

- Scoring Function : Analyze ∆G values (<–7 kcal/mol suggests strong binding) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å indicates robust interactions) .

Q. What experimental controls are critical when studying its off-target effects in vivo?

Methodological Answer:

- Negative Controls : Administer vehicle (e.g., DMSO/saline) to isolate compound-specific effects .

- Positive Controls : Use known inhibitors (e.g., imatinib for kinases) to benchmark activity .

- Toxicokinetics : Monitor plasma concentrations via LC-MS/MS to correlate exposure with adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.